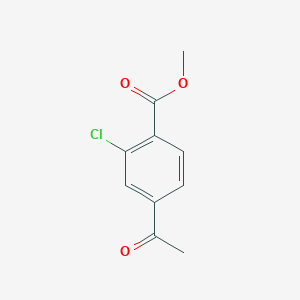

Methyl 4-acetyl-2-chlorobenzoate

Description

Significance of Substituted Benzoates in Contemporary Organic Synthesis

Substituted benzoates are a class of aromatic esters that have garnered considerable attention due to their versatile chemical reactivity and broad range of applications. numberanalytics.com The presence of various functional groups on the benzene (B151609) ring allows for a wide array of chemical transformations, making them valuable intermediates in the construction of more complex molecular architectures. acs.org Their utility spans from serving as key building blocks in the synthesis of pharmaceuticals and agrochemicals to their use in the fragrance and flavor industries. numberanalytics.com The ester functional group itself can undergo various reactions, such as hydrolysis and reduction, providing further pathways for molecular diversification. numberanalytics.com

Contextualizing Methyl 4-acetyl-2-chlorobenzoate within Halogenated and Acetyl Aromatic Esters

This compound is a specific example of a substituted benzoate (B1203000), incorporating a chloro group, an acetyl group, and a methyl ester functionality on the benzene ring. This unique combination of substituents places it within the important classes of halogenated and acetyl aromatic esters. Halogenated organic compounds are of significant interest in medicinal chemistry, as the introduction of a halogen atom can enhance the pharmacological properties of a molecule, including its potency and metabolic stability. nih.gov The acetyl group, a ketone, provides a reactive site for various nucleophilic addition and condensation reactions, further expanding its synthetic potential.

Historical and Current Perspectives on Research in Chlorinated Acetyl Aromatic Compounds

The study of chlorinated aromatic compounds has a long history, initially driven by their industrial applications and later by concerns over their environmental impact and toxicity. taylorandfrancis.comenvchemgroup.com Early research focused on the synthesis and properties of compounds like polychlorinated biphenyls (PCBs). taylorandfrancis.com In recent decades, the focus has shifted towards the targeted synthesis of specific chlorinated aromatic compounds for applications in pharmaceuticals and materials science. researchgate.net Research into acetyl aromatic compounds has also been extensive, with a focus on their use as intermediates in the synthesis of a wide range of biologically active molecules. The combination of both chloro and acetyl functionalities on an aromatic ring, as seen in this compound, represents a modern area of research aimed at creating multifunctional building blocks for complex target molecules.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely available, its properties can be inferred from data on closely related compounds.

| Property | Inferred Value/Description | Source for Analogy |

| Molecular Formula | C₁₀H₉ClO₃ | N/A |

| Molecular Weight | 212.63 g/mol | N/A |

| Appearance | Likely a solid at room temperature | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | Expected to be in a similar range to related substituted benzoates | sigmaaldrich.comchemicalbook.com |

| Solubility | Likely soluble in common organic solvents like chloroform (B151607) and methanol (B129727) | chemicalbook.com |

Note: The properties in this table are estimated based on the known properties of structurally similar compounds such as Methyl 4-chlorobenzoate (B1228818) and Methyl 4-acetylbenzoate.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, starting from simpler, commercially available precursors. A plausible synthetic route would be the esterification of 4-acetyl-2-chlorobenzoic acid.

The synthesis of the precursor, 4-acetyl-2-chlorobenzoic acid, could be achieved through methods such as the Friedel-Crafts acylation of a substituted chlorobenzene (B131634) derivative, followed by oxidation of a methyl group to a carboxylic acid. Another approach could involve the oxidation of 3,4-dimethylacetophenone. google.com

The final esterification step to produce this compound from 4-acetyl-2-chlorobenzoic acid can be accomplished by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid. rjpbcs.com

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Method | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methyl protons of the ester group. The chemical shifts and splitting patterns would be influenced by the positions of the chloro and acetyl substituents. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, the aromatic carbons (with shifts influenced by the substituents), and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-Cl and aromatic C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a substituted benzoate. |

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its three key functional groups: the chloro group, the acetyl group, and the methyl ester.

Reactions at the Acetyl Group: The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, and condensation reactions such as the formation of chalcones by reacting with aromatic aldehydes. rjpbcs.com

Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. rsc.org It can also be reduced to a primary alcohol.

Reactions on the Aromatic Ring: The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. The chloro and acetyl groups are deactivating and will direct incoming electrophiles to specific positions on the aromatic ring. For instance, Suzuki-Miyaura coupling reactions have been demonstrated with related chlorobenzoates. sigmaaldrich.comchemicalbook.com

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its multifunctional nature allows for sequential or selective transformations of its functional groups. For example, the acetyl group can be used as a handle to build larger molecular scaffolds, while the ester and chloro groups can be modified in subsequent steps. This makes it a useful building block for the synthesis of pharmaceutical and agrochemical compounds. numberanalytics.comontosight.ai For instance, related compounds are used in the preparation of hepatitis C virus entry inhibitors. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

methyl 4-acetyl-2-chlorobenzoate |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 |

InChI Key |

SSSWBAUYMLQLAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Acetyl 2 Chlorobenzoate and Analogous Structures

Carbon-Carbon Bond Formation Strategies: Acylation and Carboxylation Routes

The construction of the carbon skeleton of Methyl 4-acetyl-2-chlorobenzoate is a key challenge, addressed through several synthetic sequences. These routes often build the molecule by forming essential carbon-carbon bonds through acylation or by introducing the carboxyl group at a strategic point in the synthesis.

Direct Esterification Pathways to this compound

A straightforward and common method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 4-acetyl-2-chlorobenzoic acid sigmaaldrich.com. This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

The general procedure involves dissolving the parent acid in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is then introduced to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The mixture is typically heated under reflux for several hours to drive the reaction to completion rjpbcs.com. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the product is isolated through a workup procedure, which often involves neutralization and extraction.

For analogous compounds, similar conditions have proven effective. For instance, the synthesis of Methyl 4-acetyl-2-methylbenzoate is achieved by refluxing 4-acetyl-2-methylbenzoic acid in methanol with concentrated sulfuric acid for five hours rjpbcs.com. Similarly, Methyl 4-bromo-2-chlorobenzoate can be synthesized by bubbling hydrochloric acid gas through a solution of 4-bromo-2-chlorobenzoic acid in methanol, followed by an overnight reaction, yielding the final product in 94% yield after purification chemicalbook.com.

| Starting Material | Ester Product | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-acetyl-2-methylbenzoic acid | Methyl 4-acetyl-2-methylbenzoate | H₂SO₄ | Methanol | Reflux, 5 hrs | rjpbcs.com |

| 4-bromo-2-chlorobenzoic acid | Methyl 4-bromo-2-chlorobenzoate | HCl (gas) | Methanol | Reflux, overnight | chemicalbook.com |

Acylation Reactions on Chlorinated Toluene (B28343) Derivatives

Another major synthetic approach involves the acylation of a pre-existing chlorinated aromatic ring. Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic ring. In the context of this compound synthesis, this could involve the acylation of a chlorinated toluene derivative.

For example, a synthetic route for an analogous compound, Methyl 2-methyl-4-acetylbenzoate, begins with the acylation of 2-fluorotoluene (B1218778). In this step, an acylating reagent is added to 2-fluorotoluene, leading to the formation of the intermediate 4-fluoro-3-methylacetophenone google.com. This reaction is a key step that installs the acetyl group onto the halogenated ring system. Chlorinated toluenes are widely used as chemical intermediates for the manufacture of various products, including benzoyl chloride, highlighting their utility in syntheses that require building blocks with specific substitution patterns who.int. The choice of the specific chlorinated toluene and the reaction conditions are critical to control the regioselectivity of the acylation, directing the incoming acetyl group to the desired position on the aromatic ring.

Multi-step Syntheses via Cyanation and Hydrolysis of Precursors

Complex, multi-step synthetic sequences offer greater control over the final substitution pattern. A notable pathway to analogous structures involves the introduction of the carboxyl group via a nitrile intermediate. This is typically achieved through the cyanation of an aryl halide, followed by the hydrolysis of the resulting nitrile to a carboxylic acid.

A patented method for producing Methyl 2-methyl-4-acetylbenzoate illustrates this strategy effectively google.com. The synthesis begins with the acylation of 2-fluorotoluene to yield 4-fluoro-3-methylacetophenone. This intermediate then undergoes a cyanation reaction, where the fluorine atom is displaced by a cyanide group to form 3-methyl-4-cyanoacetophenone. The nitrile group is a versatile functional group that serves as a precursor to the carboxylic acid nih.gov. The subsequent step is the acid-catalyzed hydrolysis of the nitrile, which converts the cyano group into a carboxylic acid group, yielding 2-methyl-4-acetylbenzoic acid. The final step is the esterification of this acid with methanol to produce the target ester google.com.

This multi-step approach demonstrates the strategic use of a cyano group as a "masked" carboxyl group, allowing for its introduction under conditions that might not be compatible with a free carboxylic acid. Modern transition-metal-catalyzed cyanation reactions have made this transformation highly efficient for a wide range of aryl halides, although they can sometimes be sensitive to other functional groups present in the molecule scielo.brnih.gov.

| Step | Reaction | Starting Material | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Acylation | 2-Fluorotoluene | 4-Fluoro-3-methylacetophenone | google.com |

| 2 | Cyanation | 4-Fluoro-3-methylacetophenone | 3-Methyl-4-cyanoacetophenone | google.com |

| 3 | Hydrolysis | 3-Methyl-4-cyanoacetophenone | 2-Methyl-4-acetylbenzoic acid | google.com |

| 4 | Esterification | 2-Methyl-4-acetylbenzoic acid | Methyl 2-methyl-4-acetylbenzoate | google.com |

Halogenation and Dehalogenation Approaches in Benzoate (B1203000) Synthesis

The precise placement of halogen atoms on the benzoate ring is critical for the identity of the final compound. Synthetic strategies must therefore include reliable methods for introducing or removing halogens at specific positions.

Regioselective Chlorination Techniques

The synthesis of this compound requires the presence of a chlorine atom at the C-2 position relative to the ester group. Achieving this specific substitution pattern via direct chlorination of a precursor like methyl 4-acetylbenzoate presents a significant regioselectivity challenge. The directing effects of the existing substituents on the aromatic ring govern the position of electrophilic attack.

The acetyl group is a deactivating, meta-directing group, while the methoxycarbonyl group is also deactivating and meta-directing. Conversely, a chlorine atom is deactivating but ortho-, para-directing. Direct chlorination of an unsubstituted or monosubstituted ring often leads to a mixture of products wikipedia.org. Therefore, synthesizing the target molecule by chlorinating methyl 4-acetylbenzoate would likely be inefficient, yielding a complex mixture of isomers that would be difficult to separate. A more viable strategy involves starting with a precursor that already contains the chlorine atom in the desired position, such as 2-chlorotoluene (B165313) or 4-bromo-2-chlorobenzoic acid chemicalbook.com, and then building the rest of the molecule around it.

Consideration of Alternative Halogenation and Hydrodehalogenation

Alternative methods for introducing halogens, such as Sandmeyer reactions on an appropriately substituted aniline (B41778) precursor, can offer better regiocontrol. This would involve diazotization of an aminobenzoate followed by treatment with a copper(I) chloride source.

Catalytic Approaches in Aromatic Ester Synthesis

Catalytic methods are fundamental in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of aromatic esters like this compound, catalytic approaches are essential for constructing the polysubstituted aromatic core and introducing the ester functionality with high precision.

Palladium catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of aromatic esters. These reactions are valued for their tolerance of a wide range of functional groups and their ability to proceed under relatively mild conditions.

One of the most significant methods is the alkoxycarbonylation of aryl halides . google.com This reaction involves treating an aryl halide (such as a substituted chlorobenzene (B131634) derivative) with carbon monoxide and an alcohol in the presence of a palladium catalyst to form the corresponding aromatic ester. google.com This method is synthetically valuable due to the low cost of carbon monoxide and the diversity of esters that can be accessed by varying the alcohol. google.com For the synthesis of a compound like this compound, a potential precursor could be a di-halogenated acetophenone (B1666503) derivative, which undergoes selective carbonylation. The reaction typically requires a base and is performed at elevated temperatures and pressures. google.com

Another advanced strategy involves the direct C-H bond esterification of arenes. acs.org This approach circumvents the need for pre-functionalized starting materials like aryl halides. The process can rely on the regioselective thianthrenation of an arene to generate a reactive aryl-TT salt, which then couples with a formate (B1220265) derivative under palladium catalysis to yield the desired ester. acs.org This method operates under redox-neutral conditions and avoids the use of carbon monoxide. acs.org

Palladium catalysts are also employed in the oxidative esterification of aldehydes . This transformation converts an aromatic aldehyde directly into an ester. nih.gov Some protocols utilize a palladium acetate (B1210297)/phosphine ligand system and a hydrogen acceptor like acetone, representing a sustainable approach that avoids stoichiometric oxidants. nih.gov

Table 1: Overview of Palladium-Catalyzed Ester Synthesis Methods

| Method | Reactants | Catalyst System (Example) | Key Features | Citation(s) |

|---|---|---|---|---|

| Alkoxycarbonylation | Aryl Halide, Alcohol, Carbon Monoxide | Solid-supported Palladium catalyst | Versatile, uses inexpensive CO | google.com |

| C-H Esterification | Arene, Formate Derivative | Pd(OAc)₂ / Ligand | No pre-functionalization needed, CO-free | acs.org |

| Oxidative Esterification | Aldehyde, Alcohol | Pd(OAc)₂ / XPhos | Direct conversion, sustainable (uses H-acceptor) | nih.gov |

In recent years, mechanochemistry has emerged as a powerful sustainable alternative to traditional solvent-based synthesis. By using mechanical energy, such as grinding in a ball mill, chemical reactions can be initiated in the absence of bulk solvents, aligning with the principles of green chemistry. acs.orgnih.gov

The mechanochemical synthesis of esters has been successfully demonstrated. For instance, a palladium-catalyzed oxidative esterification of alcohols can be performed under solvent-free mechanochemical conditions, yielding both symmetric and unsymmetric esters from liquid and solid starting materials. acs.org This approach not only eliminates solvent waste but can also lead to higher reaction rates and different selectivities compared to solution-based methods. acs.org The increased concentration and frequent collisions of reactants in a mechanochemical environment can accelerate the reaction. acs.org

Mechanochemical methods are not limited to catalytic reactions. The synthesis of various organic compounds, including imides and ketones, has been achieved by grinding solid reactants together, sometimes with a catalytic amount of a reagent or with subsequent heating. nih.govrsc.org These solvent-free or low-solvent methods reduce environmental impact and simplify product work-up. acs.org

For a polysubstituted molecule like this compound, achieving chemo- and regioselectivity is a significant synthetic challenge.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during a transformation targeting the acetyl group (e.g., reduction or oxidation), the methyl ester and chloro functionalities must remain intact.

Regioselectivity involves controlling the position of a new substituent on the aromatic ring during reactions like electrophilic aromatic substitution. The existing chloro, acetyl, and methoxycarbonyl groups exert different electronic and steric influences, directing incoming reagents to specific positions.

Controlling this selectivity often requires careful selection of reagents, catalysts, and reaction conditions. In some cases, protein engineering of enzymes like unspecific peroxygenases (UPOs) has been used to achieve highly specific oxidations on aromatic and benzylic positions. nih.govacs.org By modifying the enzyme's active site, it is possible to control whether the reaction occurs on the aromatic ring or a side chain, and at which specific position. nih.govacs.org For non-enzymatic reactions, the inherent directing effects of the substituents are paramount. Tandem reaction cascades, where a single catalyst promotes multiple sequential transformations, can also provide access to complex cyclohexene (B86901) structures with high regiocontrol in an atom-economical manner. acs.org The development of catalyst-free, one-pot selective syntheses under mild conditions represents a significant goal in modern organic chemistry. mdpi.com

Advanced Purification and Isolation Techniques for Complex Aromatic Esters

The isolation and purification of the final product are critical steps to ensure the high purity required for subsequent applications, particularly in pharmaceutical and material sciences. jocpr.comresearchgate.net For complex aromatic esters, which may be part of mixtures containing unreacted starting materials, isomers, and side products, advanced purification techniques are often necessary. numberanalytics.com

Following a synthesis, initial work-up often involves liquid-liquid extraction to isolate the organic products. A weak base like sodium bicarbonate or sodium carbonate may be used to neutralize and remove any unreacted acidic starting materials or catalysts. scienceready.com.auyoutube.com

While simple techniques like distillation (for volatile esters) and recrystallization (for solid esters) are valuable, they may not be sufficient for separating complex mixtures or closely related isomers. numberanalytics.comscienceready.com.au

Chromatography is the most powerful and widely used purification technique in both laboratory and industrial settings. jocpr.com

Column Chromatography: This is a standard technique using a stationary phase like silica (B1680970) gel to separate compounds based on their polarity. numberanalytics.com

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and speed compared to standard column chromatography. ijpsjournal.com It is indispensable for the analysis and purification of complex mixtures in the pharmaceutical industry. chromatographyonline.comunige.ch By selecting the appropriate stationary phase (e.g., normal-phase or reversed-phase) and optimizing the mobile phase, high-purity compounds can be isolated. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (typically under 2 µm) and operates at much higher pressures than HPLC. ijpsjournal.com This results in even faster separation times, greater resolution, and increased sensitivity, making it ideal for analyzing complex reaction mixtures and for high-throughput purification. researchgate.netijpsjournal.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jocpr.com It is considered a "green" purification technique due to the reduced use of organic solvents. SFC is particularly effective for separating chiral compounds and thermally labile molecules. ijpsjournal.com

Hybrid platforms that combine multiple techniques, such as chromatography and membrane filtration, are also emerging as solutions for particularly challenging purification tasks. jocpr.com

Table 2: Comparison of Advanced Chromatographic Purification Techniques

| Technique | Principle | Typical Application | Advantages | Citation(s) |

|---|---|---|---|---|

| HPLC | High-pressure liquid mobile phase passes through a column of solid adsorbent material. | Purification of a wide range of organic compounds, quality control. | High resolution, versatility, well-established. | jocpr.comijpsjournal.com |

| UHPLC | Uses smaller particle size columns and higher pressures than HPLC. | Fast analysis, high-throughput screening, impurity profiling. | Increased speed, resolution, and sensitivity. | researchgate.netijpsjournal.com |

| SFC | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Chiral separations, purification of thermally unstable compounds. | "Green" (less organic solvent), fast. | jocpr.comijpsjournal.com |

Computational and Theoretical Chemistry Studies on Methyl 4 Acetyl 2 Chlorobenzoate

Density Functional Theory (DFT) Applications in Predicting Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it highly suitable for the study of organic molecules like Methyl 4-acetyl-2-chlorobenzoate.

Elucidation of Energetic Properties of Reaction Intermediates and Transition States

Future DFT calculations on this compound could provide critical insights into its reactivity by mapping out the potential energy surface for various reactions. This would involve the optimization of the geometries of reactants, products, and, crucially, the short-lived intermediates and transition states that connect them. The calculated energies of these species would allow for the determination of reaction barriers (activation energies) and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For instance, the mechanism of nucleophilic substitution at the acyl carbon or the aromatic ring could be meticulously detailed.

Table 1: Hypothetical Energetic Data for a Reaction of this compound (Illustrative)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -20.1 |

This table is for illustrative purposes only and does not represent actual calculated data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of DFT that simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would reveal its electrophilic and nucleophilic character. The LUMO is expected to be localized around the carbonyl groups and the chlorinated aromatic ring, indicating sites susceptible to nucleophilic attack. Conversely, the HOMO would indicate the regions most likely to donate electrons in a reaction with an electrophile. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, an MEP map would highlight regions of negative potential (in red), typically associated with lone pairs of electrons on oxygen atoms, and regions of positive potential (in blue), likely found around the hydrogen atoms and the carbon atom of the carbonyl group. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in understanding its crystal packing and interactions with biological targets.

Quantum Mechanical Predictions of Reaction Pathways and Regioselectivity

Beyond identifying reactive sites, quantum mechanical calculations can predict the preferred pathways of chemical reactions and explain the observed regioselectivity. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution or the reduction of the ketone. By calculating the activation energies for different possible reaction channels, researchers can predict which products are most likely to form. For example, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile will preferentially add to the positions ortho, meta, or para to the existing substituents, providing a rationale for the observed product distribution.

Applications of Methyl 4 Acetyl 2 Chlorobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Diversified Substituted Benzoic Acid Derivatives

The structural framework of Methyl 4-acetyl-2-chlorobenzoate allows for the synthesis of a variety of substituted benzoic acid derivatives. The reactivity of its functional groups—the methyl ester, the acetyl moiety, and the chloro atom—can be selectively harnessed to introduce a wide range of substituents onto the aromatic ring.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a more reactive acid chloride. This acid chloride is a versatile intermediate for nucleophilic substitution reactions, enabling the formation of amides, esters, and other carboxylic acid derivatives. nih.gov

The acetyl group's methyl protons are susceptible to deprotonation, allowing for alpha-functionalization. Furthermore, the acetyl group itself can undergo various transformations, including oxidation to a carboxylic acid or reduction to an alcohol. The haloform reaction, for instance, can convert the acetyl group into a carboxylate, offering another route to dicarboxylic acid derivatives. organic-chemistry.orgnih.gov

The chloro substituent on the aromatic ring is amenable to nucleophilic aromatic substitution or can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net This allows for the introduction of aryl, alkyl, or other organic fragments at this position.

The interplay of these reactive sites provides a powerful platform for generating a diverse library of substituted benzoic acid derivatives, which are important scaffolds in medicinal chemistry and materials science. chim.itijcrt.org

Table 1: Potential Transformations of this compound for the Synthesis of Substituted Benzoic Acid Derivatives

| Functional Group | Reaction Type | Potential Product |

| Methyl Ester | Hydrolysis | 4-acetyl-2-chlorobenzoic acid |

| Acetyl Group | Haloform Reaction | 2-chloro-1,4-benzenedicarboxylic acid |

| Chloro Substituent | Suzuki-Miyaura Coupling | Methyl 4-acetyl-2-phenylbenzoate |

| Acetyl Group | Reduction | Methyl 2-chloro-4-(1-hydroxyethyl)benzoate |

| Methyl Ester | Aminolysis | N-substituted-4-acetyl-2-chlorobenzamide |

Role in the Elaboration of Complex Heterocyclic Systems

The structural features of this compound make it a promising precursor for the synthesis of various complex heterocyclic systems. The presence of the acetyl group, in particular, provides a key handle for cyclization reactions.

Synthesis of Pyrazole and Pyrimidine Scaffolds

The acetyl group of this compound can serve as a 1,3-dicarbonyl equivalent, a common precursor for the synthesis of pyrazoles. slideshare.netnih.gov By reacting this compound with hydrazine or its derivatives, a cyclocondensation reaction can be initiated to form a pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. nih.gov This approach allows for the synthesis of pyrazoles bearing a substituted phenyl ring, which are prevalent motifs in many biologically active compounds. slideshare.net

Similarly, the acetyl group can be a key component in the construction of pyrimidine rings. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net By first transforming the acetyl group of this compound into a β-keto ester or a related 1,3-dicarbonyl functionality, it can then be reacted with various amidines to yield substituted pyrimidines. mdpi.comrsc.org Pyrimidine derivatives are of significant interest due to their wide range of pharmacological activities. researchgate.net

Construction of Benzoxazinone and Quinolone Frameworks

The ortho-chloro substituent in this compound is strategically positioned to facilitate the synthesis of fused heterocyclic systems like benzoxazinones and quinolones.

For the synthesis of benzoxazinones, the chloro group can act as a leaving group in an intramolecular nucleophilic substitution reaction. For instance, after conversion of the methyl ester to an amide, the amide nitrogen could potentially displace the ortho-chloro group to form a benzoxazinone ring system. nih.gov Alternatively, reactions involving the acetyl group could lead to intermediates that facilitate cyclization.

The synthesis of quinolone frameworks can be envisioned through pathways involving the acetyl and chloro functionalities. For example, a reaction sequence that introduces an amino group ortho to the acetyl group, followed by intramolecular cyclization (a modified Friedländer annulation), could lead to the formation of a quinolone ring. The chloro group could be replaced by an amino group via nucleophilic aromatic substitution, setting the stage for such a cyclization. Quinolone synthesis often involves the cyclization of ortho-aminoaryl ketones. mdpi.comnih.gov

Intermediacy in the Production of Agrochemicals and Advanced Specialty Chemicals

The structural motifs present in this compound are found in various agrochemicals and specialty chemicals. Substituted acetophenones, for instance, are known precursors to a range of herbicides and insecticides. nih.govresearchgate.net The combination of the acetyl group and the halogenated aromatic ring in this compound makes it a plausible intermediate for the synthesis of such compounds.

In the realm of specialty chemicals, benzoic acid esters are utilized in a wide range of applications, including polymers and coatings. ijcrt.orgresearchgate.net The specific substitution pattern of this compound could be exploited to synthesize monomers for specialty polymers with tailored properties. The reactivity of the acetyl and chloro groups allows for further functionalization to create monomers with desired characteristics for polymerization.

Strategic Building Block for the Creation of Chemical Libraries for Research

Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery and materials science. google.com this compound, with its multiple points of diversification, is an ideal scaffold for the construction of such libraries. scispace.com

The three distinct functional groups—ester, ketone, and aryl chloride—can be reacted in a combinatorial fashion with a variety of building blocks to rapidly generate a large number of structurally diverse compounds. For example, the ester can be reacted with a library of amines, the ketone with a library of hydrazines or other carbonyl reagents, and the aryl chloride with a library of boronic acids via Suzuki coupling. This multi-directional approach allows for the exploration of a vast chemical space around the central benzene (B151609) ring.

The resulting chemical libraries can then be screened for biological activity against various targets in the drug discovery process or evaluated for their properties in materials science applications. The use of such strategic building blocks accelerates the identification of lead compounds and novel materials.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within Methyl 4-acetyl-2-chlorobenate can be determined.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For Methyl 4-acetyl-2-chlorobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the acetyl and ester functionalities. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the acetyl group, and the methyl ester group.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (H-3) | ~8.0 - 8.2 | d | ~1-2 |

| Aromatic H (H-5) | ~7.8 - 8.0 | dd | ~8 and ~2 |

| Aromatic H (H-6) | ~7.6 - 7.8 | d | ~8 |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 | s | - |

| Acetyl Protons (-COCH₃) | ~2.6 | s | - |

Note: Predicted values are based on the analysis of similar structures and are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Carbon (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O, acetyl) | ~196 |

| Carbonyl Carbon (C=O, ester) | ~165 |

| Aromatic C (C-4, attached to acetyl) | ~140 |

| Aromatic C (C-2, attached to Cl) | ~135 |

| Aromatic C (C-1, attached to ester) | ~133 |

| Aromatic C (C-6) | ~132 |

| Aromatic C (C-5) | ~130 |

| Aromatic C (C-3) | ~128 |

| Methoxy Carbon (-OCH₃) | ~53 |

| Acetyl Carbon (-CH₃) | ~27 |

Note: These are predicted chemical shift values.

Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the intricate network of correlations within a molecule, confirming the assignments made from one-dimensional spectra. youtube.comresearchgate.netresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, confirming their relative positions. For instance, a cross-peak between the signals for H-5 and H-6 would be expected due to their vicinal coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu It is a powerful tool for assigning carbon signals based on their attached protons. In the HSQC spectrum of the target compound, a cross-peak would be observed between the methoxy proton signal and the methoxy carbon signal, as well as between each aromatic proton and its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. youtube.comresearchgate.netsdsu.edu HMBC is crucial for piecing together the molecular framework by connecting non-bonded fragments. For example, a correlation between the acetyl protons and the C-4 aromatic carbon would confirm the position of the acetyl group. Similarly, a correlation between the methoxy protons and the ester carbonyl carbon would verify the methyl ester functionality.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. rsc.org In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The high-resolution mass measurement of this molecular ion allows for the determination of the elemental composition, confirming the molecular formula C₁₀H₉ClO₃.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Key fragmentation pathways for this compound would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the acetyl group (-COCH₃), and cleavage of the ester group itself. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 212/214 | [M]⁺• | - |

| 197/199 | [M - CH₃]⁺ | Methyl radical |

| 181/183 | [M - OCH₃]⁺ | Methoxy radical |

| 169/171 | [M - COCH₃]⁺ | Acetyl radical |

| 139/141 | [M - COOCH₃ - CO]⁺ | Methyl formate (B1220265) and Carbon monoxide |

Note: The dual m/z values reflect the isotopic distribution of Chlorine-35 and Chlorine-37.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carbonyl groups of the ketone and the ester, the C-O bonds of the ester, and the aromatic C-H and C=C bonds.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | ~1685 |

| C=O Stretch (Ester) | ~1720 |

| C-O Stretch (Ester) | ~1250 and ~1100 |

| Aromatic C=C Stretch | ~1600 and ~1475 |

| Aromatic C-H Stretch | >3000 |

| C-Cl Stretch | ~750 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl groups. The presence of the chloro and acetyl substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions.

Advanced Chromatographic Techniques for Separation Science and Purity Profiling

Chromatographic techniques are indispensable for the separation and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. lcms.czekb.egsielc.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for separating the target compound from its impurities. lcms.czekb.egsielc.com A gradient elution program, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with a wide range of polarities. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. researchgate.net For the analysis of this compound, a GC method would involve injecting a solution of the compound into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A mass spectrometer is often used as a detector (GC-MS), providing both retention time and mass spectral data for robust identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the method of choice, leveraging the compound's inherent polarity due to the ester and ketone functional groups, as well as its aromatic character.

A typical HPLC method for the analysis of substituted benzoic acid esters would involve a C18 column, which provides a non-polar stationary phase. The separation is then achieved by using a polar mobile phase, often a mixture of an aqueous component (like water with a pH-adjusting acid such as phosphoric or formic acid) and an organic solvent (commonly acetonitrile or methanol). The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from starting materials, by-products, and other impurities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl groups in this compound exhibit strong absorbance in the UV region. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

This table represents a typical starting point for method development for the analysis of this compound, based on methods for similar aromatic esters.

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound is a methyl ester and may be sufficiently volatile for direct GC analysis, derivatization is often employed to improve chromatographic behavior and enhance sensitivity, particularly when analyzing for related acidic impurities or degradation products.

For the analysis of potential acidic precursors or by-products like 4-acetyl-2-chlorobenzoic acid, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. A common approach is methylation using reagents like diazomethane (B1218177) or trimethylsilylation using agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reactions convert the polar -COOH group into a less polar and more volatile derivative suitable for GC analysis. rsc.org

Once in the gas phase, the components are separated based on their boiling points and interaction with the capillary column's stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint, allowing for definitive identification. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of the methoxy group, the acetyl group, and fragments of the chlorinated aromatic ring.

Illustrative GC-MS Parameters (after derivatization):

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 m/z |

| Derivatizing Agent | BSTFA for acidic impurities |

This table outlines a plausible GC-MS method for the analysis of derivatized acidic impurities that might be present in a sample of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of reactions and for preliminary purity assessment. In the synthesis of this compound, for instance, from 4-acetyl-2-chlorobenzoic acid and methanol, TLC can be used to track the consumption of the starting acid and the formation of the ester product.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For compounds like this compound and its corresponding acid, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is typically used.

The separated spots can be visualized under UV light, as the aromatic nature of the compounds allows for UV absorbance. The product, being an ester, is generally less polar than the starting carboxylic acid and will therefore travel further up the TLC plate, resulting in a higher retention factor (Rf) value. By comparing the spots of the reaction mixture to those of the starting material and a pure product standard, a chemist can qualitatively assess the reaction's completion.

Example TLC System for Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Outcome | The spot corresponding to this compound will have a higher Rf value than the spot for 4-acetyl-2-chlorobenzoic acid. |

This table provides a representative TLC system that could be used to monitor the synthesis of this compound.

Future Directions and Emerging Research Avenues in Chlorinated Acetylbenzoate Chemistry

Development of Sustainable and Green Synthetic Routes for Methyl 4-acetyl-2-chlorobenzoate

The chemical industry's shift towards environmental stewardship has placed a strong emphasis on the development of green synthetic methodologies. rsc.org For a molecule like this compound, this involves reimagining traditional synthetic pathways, such as Friedel-Crafts acylation and Fischer esterification, to minimize waste and avoid hazardous materials. rsc.orgresearchgate.net

A primary focus is the replacement of conventional Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which are often required in stoichiometric amounts and generate significant waste, with reusable solid acid catalysts. researchgate.netijstr.org Materials such as zeolites, ion-exchange resins, and modified clays (B1170129) like Montmorillonite K-10 are promising alternatives for the acylation step. ijstr.org Similarly, for the esterification of the parent carboxylic acid, solid acid catalysts based on zirconia (ZrO₂) and titania (TiO₂) are gaining traction. mdpi.com A study on the esterification of various benzoic acids demonstrated that a titanium-zirconium solid acid could effectively catalyze the reaction with methanol (B129727), accommodating a range of substituent groups and offering easy recovery and reuse. mdpi.com

Another green approach involves conducting reactions under solvent-free conditions, which can lead to improved yields, faster reaction rates, and simpler work-up procedures. ijstr.orgnih.gov The use of less hazardous acids, such as substituting phosphoric acid for sulfuric acid in acetylation reactions, further contributes to a more environmentally benign process, as demonstrated in the synthesis of acetylsalicylic acid. abcr-mefmo.org These principles can be directly applied to enhance the green credentials of this compound synthesis.

Table 1: Comparison of Green Catalysts for Esterification of Benzoic Acid This table illustrates the performance of various green catalysts in the esterification of benzoic acid with different alcohols, a reaction analogous to the final step in synthesizing this compound.

| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) | Source |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 75 | 87.8 | dergipark.org.tr |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Hexanol | 75 | 67.5 | dergipark.org.tr |

| Phosphoric Acid Modified Montmorillonite K-10 | Methanol | Reflux | ~90% (High Yield) | ijstr.org |

| Zr/Ti Solid Acid (ZT10) | Methanol | 120 | >99% (Selectivity) | mdpi.com |

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is revolutionizing the synthesis of fine chemicals by offering precise control over reaction parameters, leading to enhanced safety, improved yields, and greater selectivity. mdpi.com For the synthesis of ketones and esters, continuous-flow reactors provide superior heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions like Friedel-Crafts acylation. mdpi.com This technology allows for operations at temperatures above the solvent's boiling point by applying pressure, which can significantly accelerate reaction rates.

The multi-step synthesis of this compound is well-suited for a telescoped flow process, where intermediates are generated and consumed in a continuous sequence without isolation. This minimizes manual handling and reduces waste. For instance, the synthesis of aryl ketones has been successfully demonstrated in flow, achieving high yields in short residence times. dergipark.org.tr

Complementing flow chemistry, automated synthesis platforms offer a streamlined approach to reaction screening and optimization. emolecules.com These systems can perform a wide range of common reactions, such as amidations, esterifications, and cross-couplings, using pre-defined protocols and cartridge-based reagents. emolecules.comactivotec.com The integration of such platforms could dramatically accelerate the discovery of new derivatives of this compound by enabling high-throughput synthesis and purification. chemspeed.com

Table 2: Example of Flow Chemistry Application in Aryl Ketone Synthesis This table presents data from a flow synthesis of an aryl ketone, showcasing the efficiency gains applicable to the synthesis of the acetyl moiety in this compound.

| Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Source |

| Phenylmagnesium bromide, Weinreb amide | PFA reactor coil | 60 | 5 min | 97 | dergipark.org.tr |

| Aryl lithium, Ketone intermediate | PFA reactor coil | -50 to 30 | 2 min, 10 s | High (unspecified) | dergipark.org.tr |

Exploration of Novel Catalytic Systems for Enhanced Chemical Transformations

Research into novel catalysts is critical for overcoming the limitations of traditional synthetic methods, such as steric hindrance and the need for harsh reaction conditions. For the esterification of sterically hindered acids like 2-chlorobenzoic acid derivatives, advanced catalytic systems are essential. acs.org Solid acid catalysts, including zirconia-based systems, have proven effective for the esterification of benzoic acids with various substituents, suggesting their applicability for producing this compound. mdpi.com

In the context of Friedel-Crafts acylation, iron(III) chloride in tunable aryl alkyl ionic liquids has emerged as a robust catalytic system that functions under ambient conditions and is scalable. beilstein-journals.org This approach avoids the use of more toxic or moisture-sensitive Lewis acids. Furthermore, ionic liquids containing specific anions, such as ZnₙCl⁻₂ₙ₊₁, have shown high activity and selectivity in the chlorination of toluene (B28343), a potential starting material for the synthesis of the target compound. mdpi.com The development of these catalytic systems that are both highly active and easily separable is a key trend. ijstr.org

Potential Applications in Advanced Materials Science Through Chemical Derivatization

Chlorinated aromatic compounds serve as crucial intermediates in the production of a wide array of materials, including dyes, pigments, and polymers. eurochlor.orgtaylorandfrancis.com The functional groups present in this compound—the chloro substituent, the acetyl group, and the methyl ester—offer multiple sites for chemical derivatization, opening avenues for its use in advanced materials science.

The aromatic ring, activated and directed by its substituents, can undergo further electrophilic substitution reactions. The acetyl group's carbonyl moiety can participate in condensation reactions to form Schiff bases or be a precursor for creating larger polymeric structures. The ester can be hydrolyzed back to a carboxylic acid, which can then be used to form polyamides or polyesters. The chlorine atom can be replaced through nucleophilic aromatic substitution to introduce other functionalities. These potential derivatizations could lead to the creation of novel polymers, liquid crystals, or fluorescent materials where the chlorinated acetylbenzoate core imparts specific thermal, optical, or electronic properties. science.gov

Synergistic Computational-Experimental Approaches for Rational Chemical Design and Discovery

The integration of computational chemistry with experimental synthesis provides a powerful tool for accelerating chemical research. Density Functional Theory (DFT) has become a standard method for predicting the properties of molecules like this compound. nbu.edu.sa DFT calculations can accurately determine optimized molecular geometries, bond lengths, and bond angles. nbu.edu.sa

Furthermore, computational methods can predict vibrational spectra (FT-IR and Raman), which aids in the structural characterization of newly synthesized compounds by comparing theoretical data with experimental results. researchgate.netnih.gov Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be calculated. nbu.edu.sa The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. By predicting these properties, computational studies can guide the rational design of new derivatives with desired characteristics and help elucidate reaction mechanisms, saving significant time and resources in the laboratory. mdpi.com

Table 3: DFT Calculated Properties for Methyl Benzoate (B1203000) This table shows key parameters for Methyl Benzoate calculated using Density Functional Theory (DFT) with the B3LYP method and 6-311+G(d,p) basis set. These methods are directly applicable to studying this compound.

| Parameter | Calculated Value | Source |

| Optimized Energy | 9531.775 eV | researchgate.net |

| Dipole Moment | 0.3818 Debye | researchgate.net |

| C1-C2 Bond Length (ring) | 1.39 Å | researchgate.net |

| C1-H7 Bond Length (ring) | 1.08 Å | researchgate.net |

| C1-C2-C3 Bond Angle (ring) | 120.10° | researchgate.net |

| HOMO-LUMO Energy Gap | 6.331 eV | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-acetyl-2-chlorobenzoate with high purity?

- Methodology :

- Esterification : React 4-acetyl-2-chlorobenzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of methanol to acid) and reaction time (6–8 hours) to minimize side products like hydrolyzed acids .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : Look for the methyl ester singlet at δ ~3.9 ppm and the acetyl group’s singlet at δ ~2.6 ppm. The aromatic protons (2-chloro substitution) show distinct splitting patterns (e.g., doublet of doublets) due to deshielding .

- ¹³C NMR : Confirm ester carbonyl at δ ~167 ppm and acetyl carbonyl at δ ~208 ppm. Chlorine’s inductive effect shifts adjacent carbons upfield .

- IR Analysis : Strong ester C=O stretch at ~1720 cm⁻¹ and acetyl C=O at ~1680 cm⁻¹. Chlorine’s presence broadens absorption near 750 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro and 4-acetyl substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing chloro group activates the benzene ring toward nucleophilic aromatic substitution (SNAr) at the para position, while the acetyl group directs electrophiles to the ortho position.

- Example : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst in THF/Na₂CO₃. Monitor regioselectivity via LC-MS to confirm coupling at the chloro-substituted position .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Validation :

- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) via fluorescence polarization and calorimetry to rule out assay-specific artifacts .

- Structural Analog Testing : Synthesize derivatives lacking the acetyl or chloro group to isolate their contributions to activity. Use X-ray crystallography (e.g., PDB deposition) to confirm binding modes .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values, addressing outliers through cluster analysis .

Q. How can computational methods predict the metabolic stability of this compound in drug discovery?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize poses where the acetyl group faces the heme iron for oxidation .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in aqueous and lipid bilayer environments. Calculate binding free energy via MM-PBSA .

- Validation : Compare predicted half-lives with in vitro microsomal stability assays (rat liver microsomes + NADPH) .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

- HPLC-UV/MS : Use a C18 column (3.5 µm particles) with a 0.1% formic acid/acetonitrile gradient. Detect hydrolyzed acid impurities (RT ~4.2 min) and residual starting materials (RT ~5.8 min) .

- Limit of Detection (LOD) : Optimize MS parameters (ESI⁻ mode) to achieve LOD < 0.1% for chlorinated byproducts .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

- Experimental Design :

- Screen solvents (ethanol, acetone, DCM) via slow evaporation. Characterize polymorphs via PXRD (Cu-Kα radiation) and DSC (heating rate 10°C/min).

- Key Finding : Ethanol yields a monoclinic crystal system (space group P2₁/c), while acetone produces a triclinic form (space group P1̄) with distinct melting endotherms .

Data Reproducibility

Q. Why do synthetic yields vary between labs for this compound?

- Critical Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.